![molecular formula C10H12F3N3 B167108 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 127561-18-6](/img/structure/B167108.png)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C10H12F3N3 and a molecular weight of 231.22 g/mol . It is a solid substance, typically appearing as a colorless to pale yellow crystalline powder . This compound is notable for its trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then further reacted to construct the piperazine ring . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, or methanol, and may require heating or the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups onto the pyridine or piperazine rings .
Scientific Research Applications
Antidepressant Activity
Recent studies have shown that derivatives of piperazine, including 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine, exhibit significant monoamine oxidase (MAO) inhibitory activity. MAO inhibitors are crucial in the treatment of depression and anxiety disorders. For example, compounds similar to this piperazine derivative have been evaluated for their ability to inhibit MAO-A and MAO-B, with some showing promising IC50 values as low as 0.013 µM for MAO-B inhibition .
Anticancer Potential
The anticancer properties of piperazine derivatives have been extensively documented. Research indicates that compounds containing the piperazine moiety can induce apoptosis in various cancer cell lines. A study involving pyridazinone derivatives demonstrated that certain piperazine-containing compounds could up-regulate pro-apoptotic proteins like BAX while down-regulating anti-apoptotic proteins such as Bcl-2 in colon cancer cell lines . This highlights the potential of this compound in cancer therapy.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It has been shown to influence neurotransmitter systems, which may contribute to its antidepressant and anxiolytic effects. The structural similarity to other known neuroactive compounds suggests a potential role in modulating serotonin and dopamine pathways .
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
MAO-B Inhibition | Monoamine Oxidase | 0.013 | |
Apoptosis Induction | Colon Cancer Cells | Not specified | |
Neurotransmitter Modulation | Serotonin/Dopamine | Not specified |
Case Study 1: Antidepressant Efficacy
A study published in Molecules focused on synthesizing various piperazine derivatives to evaluate their MAO inhibitory activities. Among these, a derivative structurally similar to this compound was identified as a potent inhibitor of MAO-B, suggesting its potential use as an antidepressant agent .
Case Study 2: Cancer Therapeutics
In another investigation, piperazine derivatives were synthesized and screened for their anticancer properties against multiple cell lines, including HT29 (colon cancer). The results indicated that these compounds could effectively induce apoptosis through modulation of apoptotic pathways, with implications for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological pathways, including those involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine include other trifluoromethyl-substituted pyridines and piperazines, such as:
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is significant as it enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, a series of synthesized trifluoromethyl pyridine piperazine derivatives (A1-A27) showed varying degrees of antiviral activity, with compound A16 demonstrating the most potent effects (EC50 = 18.4 μg/mL for TMV) compared to commercial standards like ningnanmycin (EC50 = 50.2 μg/mL for TMV) .
Table 1: Antiviral Activity of Selected Compounds
Compound | EC50 (TMV) | EC50 (CMV) |
---|---|---|
A16 | 18.4 μg/mL | 347.8 μg/mL |
A1 | 64.3 μg/mL | N/A |
A2 | 66.1 μg/mL | N/A |
Ningnanmycin | 50.2 μg/mL | 359.6 μg/mL |
The mechanism underlying this antiviral activity appears to involve the enhancement of defense enzyme activities, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant immune responses .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The incorporation of piperazine rings into thiosemicarbazones has been shown to improve their anticancer efficacy significantly. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Table 2: Anticancer Activity Overview
Compound | Cell Line Tested | IC50 Value |
---|---|---|
Triapine | Advanced leukemia | N/A |
Piperazine Derivative | Various cancer types | Potent |
The structure-activity relationship studies suggest that modifications at the nitrogen positions within the piperazine ring can enhance the selectivity and potency against cancer cells, indicating a promising avenue for further development .
Study on Antiviral Efficacy
In a study focusing on the antiviral efficacy of trifluoromethyl pyridine piperazine derivatives, compounds were tested against TMV and CMV in vivo. The results indicated that certain derivatives not only inhibited viral replication but also activated systemic acquired resistance pathways in plants, suggesting their potential as new agricultural pesticides .
Study on Anticancer Properties
Another significant investigation involved synthesizing new Triapine analogs incorporating the piperazine moiety to enhance anticancer activity. These analogs were tested in various cancer cell lines, demonstrating improved selectivity and potency compared to their predecessors . The study highlighted the importance of structural modifications in optimizing therapeutic outcomes.
Q & A
Q. What are the established synthetic routes for 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine, and what reaction conditions optimize yield?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with halogenated pyridines bearing trifluoromethyl groups. For example:
- N-Alkylation : Reacting 6-(trifluoromethyl)-2-chloropyridine with piperazine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .
- Cu(I)-Catalyzed Click Chemistry : For functionalized derivatives, azide-alkyne cycloaddition using CuSO₄·5H₂O and sodium ascorbate in a water-DCM biphasic system improves regioselectivity .
Optimization : Higher yields (>70%) are achieved with excess amine (1.2–1.5 equiv), controlled pH (8–9), and inert atmosphere to prevent side reactions .
Q. Which spectroscopic and computational methods are most effective for structural confirmation of this compound?
Basic Research Question
- NMR : H and C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂–) and pyridine protons (δ 7.5–8.5 ppm). F NMR identifies the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 265.66 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine-pyridine linkage .
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in receptor binding studies?
Advanced Research Question
Contradictions often arise from substituent positioning and steric effects. Methodological strategies include:
- Systematic Functionalization : Synthesize analogs with variations at the pyridine C-3/C-5 positions or piperazine N-4 to assess steric/electronic impacts .
- Molecular Dynamics Simulations : Compare binding poses in target receptors (e.g., kinases) to identify critical interactions, such as hydrogen bonding with the trifluoromethyl group .
- Bioisosteric Replacement : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to evaluate hydrophobic vs. electronic contributions .
Q. What strategies improve aqueous solubility for in vitro biological assays?
Advanced Research Question
The trifluoromethyl group increases hydrophobicity, reducing solubility. Solutions include:
- Salt Formation : Hydrochloride or citrate salts enhance solubility via protonation of the piperazine nitrogen .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine N-4 position without disrupting pharmacophore activity .
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes .
Q. How can synthetic protocols be optimized to minimize byproducts during trifluoromethyl group introduction?
Advanced Research Question
Byproducts (e.g., dehalogenated intermediates) arise from harsh conditions. Optimizations:
- Catalytic Systems : Use Pd/Cu catalysts for selective C–F bond retention during cross-coupling .
- Low-Temperature Reactions : Conduct stepwise alkylation below 50°C to prevent elimination .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column) removes hydrophobic impurities .
Q. What analytical techniques ensure purity and stability of this compound under physiological conditions?
Methodological Focus
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) identifies impurities (<0.5% area) .
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions to assess hydrolytic/oxidative stability .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
Q. How do computational docking studies inform the design of derivatives targeting specific enzymes?
Advanced Research Question
- Target Selection : Prioritize kinases or GPCRs with hydrophobic active sites (e.g., EGFR, PI3K) that accommodate the trifluoromethyl group .
- Docking Workflow : Use AutoDock Vina or Schrödinger Glide to simulate binding. Key parameters:
- Grid box centered on the ATP-binding pocket.
- Flexible side-chain sampling for piperazine-pyridine rotation .
- Free Energy Calculations : MM-GBSA predicts binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C) during alkylation to prevent runaway reactions .
- Solvent Recovery : Distill DMF or DCM under reduced pressure for reuse, reducing costs .
- Regioselectivity : Pilot-scale click chemistry requires precise stoichiometry (1:1.2 azide:alkyne) and slow reagent addition .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOMYUZAXMFANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465463 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-18-6 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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